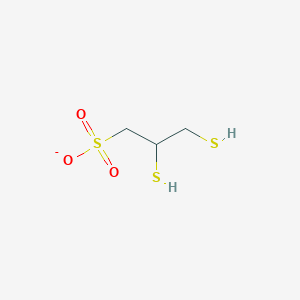
2,3-disulfanylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-disulfanylpropane-1-sulfonate, also known as sodium 2,3-disulfanyl-1-propanesulfonate, is a chemical compound with the molecular formula C3H8O3S3. It is commonly used as a chelating agent due to its ability to form complexes with various heavy metals. This compound is related to dimercaprol, another well-known chelating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-disulfanylpropane-1-sulfonate typically involves the reaction of 1,3-propane sultone with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of microchannel reactors to ensure efficient mixing and reaction rates. The final product is obtained through freeze crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 2,3-disulfanylpropane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide, resulting in the formation of disulfide bonds.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Major Products:
Oxidation Products: Disulfide derivatives.
Reduction Products: Thiol-containing compounds.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
2,3-disulfanylpropane-1-sulfonate has a wide range of applications in scientific research:
Biology: Plays a role in studying oxidative stress and antioxidant defense mechanisms in living organisms.
Medicine: Acts as a chelating agent for the treatment of heavy metal poisoning, including mercury and lead.
Industry: Utilized in the production of various chemical intermediates and as a detoxification agent.
Mechanism of Action
The primary mechanism of action of 2,3-disulfanylpropane-1-sulfonate involves its ability to form stable complexes with heavy metals. This chelation process helps in the detoxification of heavy metals from biological systems. The compound interacts with metal ions through its thiol groups, forming a stable, water-soluble complex that can be excreted from the body .
Comparison with Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Dimercaptosuccinic Acid: A chelating agent with similar applications in treating heavy metal poisoning.
Uniqueness: 2,3-disulfanylpropane-1-sulfonate is unique due to its high water solubility and ability to form stable complexes with a wide range of heavy metals. This makes it particularly effective in medical applications for detoxifying heavy metals from the body .
Properties
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3S3- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














